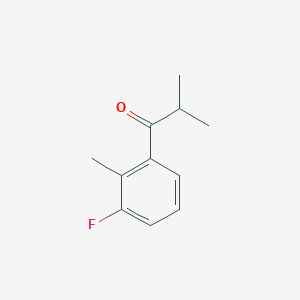
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate is a multifunctional organosilane compound that combines both organic and inorganic properties. It features a pyrrolidine ring, a carboxylate group, and a triethoxysilylpropyl moiety, making it highly versatile in various applications, particularly in material science, chemistry, and biomedical fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate generally involves the following steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials like 3-triethoxysilylpropylamine and (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate.
Reaction Conditions: : The reaction often requires anhydrous conditions and specific catalysts to promote the coupling of the two key components.
Temperature and Solvent: : The reaction typically occurs at moderate temperatures (50-80°C) using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production involves:
Large-Scale Reactors: : Utilization of high-capacity reactors to ensure consistent product yield.
Catalysts and Purification: : Use of industrial-grade catalysts and purification methods like distillation or chromatography to obtain high-purity compound.
Automation: : Incorporation of automated systems to control reaction parameters and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: : The carboxylate group can participate in reduction reactions.
Substitution: : Various substitution reactions can occur, especially involving the silylpropyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction.
Substitution Reagents: : Various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
Oxidation Products: : Carboxylic acids or aldehydes.
Reduction Products: : Alcohols or primary amines.
Substitution Products: : Depending on the reactants, various organosilane derivatives.
Aplicaciones Científicas De Investigación
In Chemistry
Used as a coupling agent in the formation of hybrid organic-inorganic materials and in surface modification of nanoparticles.
In Biology
Serves as a functional group modifier in drug design, improving the bioavailability and stability of pharmaceutical compounds.
In Medicine
In Industry
Employed in the production of advanced coatings, adhesives, and sealants due to its excellent bonding properties and chemical stability.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with specific enzymes and receptors, modifying their activity.
Pathways: : It can be involved in signaling pathways that regulate cell adhesion, proliferation, and differentiation.
Comparación Con Compuestos Similares
Comparison
Compared to similar organosilanes, 3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate offers unique properties such as enhanced stability and multifunctionality, allowing it to be used in diverse applications.
Similar Compounds
3-aminopropyltriethoxysilane: : Used in similar material science applications but lacks the pyrrolidine functionality.
N-(3-trimethoxysilylpropyl)-ethylenediamine: : Another coupling agent with different functional groups.
Trimethoxysilylpropyl diethylenetriamine: : Used in surface modifications but differs in its structural and functional properties.
Propiedades
IUPAC Name |
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7Si/c1-5-22-25(23-6-2,24-7-3)10-8-9-21-16(20)15-11-14(19)12-17(15)13(4)18/h14-15,19H,5-12H2,1-4H3/t14?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTLEQOXRWKQJK-LOACHALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(=O)C1CC(CN1C(=O)C)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCOC(=O)[C@@H]1CC(CN1C(=O)C)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate](/img/structure/B8063092.png)
![8-Oxa-2-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B8063096.png)

![(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid](/img/structure/B8063111.png)

![tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate](/img/structure/B8063114.png)
![(2S,3S,4'R,5R,8'E)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B8063120.png)



![9-O-tert-butyl 3-O-ethyl (5R)-7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B8063153.png)

